3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose
Overview
Description
The compound "3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose" is part of a class of synthetic carbohydrates that are of interest due to their complex molecular structure and potential applications in various fields of chemistry and biology. However, direct studies on this specific compound were not found, but related research on similar compounds offers insights into the methodologies and analyses applicable to this compound.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps of protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of acetals and ketals. For example, the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor in the synthesis of complex sugars, demonstrates the complexity and precision required in these processes (Toyokuni et al., 2004).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. For instance, the crystal structure of 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose 0.11-hydrate provides insights into the stereochemistry and conformation of similar carbohydrate molecules (Liu et al., 2012).
Chemical Reactions and Properties
Carbohydrates such as the one undergo various chemical reactions, including glycosylation, acetylation, and sulfonation. These reactions are crucial for modifying the chemical properties and reactivity of the molecule for specific applications. The direct reductive cleavage of benzylidene acetal, facilitating the synthesis of beta-D-rhamnosides from D-mannosyl glycosyl donors, exemplifies the type of chemical manipulation possible with these molecules (Crich & Yao, 2004).
Physical Properties Analysis
The physical properties of carbohydrate compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on compounds like 1,3,4,6‐Tetra‐O‐acetyl‐2‐(trifluoromethylsulfonyl)‐β‐d‐mannopyranose reveal details about the molecular packing and conformation in the solid state, which can be extrapolated to understand similar compounds (Zhu & Jiang, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards glycosylation agents, acid and base stability, and the presence of functional groups, define the utility of carbohydrate molecules in synthetic chemistry. For example, the kinetic acetonation of D-mannose to produce protected derivatives showcases the chemical behavior of mannopyranose derivatives under specific conditions (Gelas & Horton, 1978).
Scientific Research Applications
Synthesis and Carbohydrate Analysis
The study by Manna et al. (1993) discusses the artifact production of 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose during carbohydrate analysis, leading to new synthesis methods for related compounds. This research highlights the importance of accurate synthetic pathways in carbohydrate chemistry, especially in the analysis and synthesis of complex sugars like 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose. The discovery of novel dimers and their structural confirmation through X-ray analysis of derivatives presents a significant advancement in carbohydrate synthesis techniques Manna, Mcanalley, & Ammon, 1993.
Glycosylation Strategies
Kaur and Hindsgaul (1991) describe a simple synthesis method for octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, showcasing a key feature of the synthetic scheme: the formation of the beta-mannosidic linkage. This process underlines the importance of glycosylation strategies in the synthesis of complex carbohydrates, which can serve as models or tools in biochemical studies, including assays for enzyme activities Kaur & Hindsgaul, 1991.
Antitumor Activity of Branched Polysaccharides
Matsuzaki et al. (1986) synthesized branched polysaccharides with D-mannopyranose, D-arabinofuranose, or oligo-D-arabinofuranose side-chains by reacting 3,4,6-tri-O-acetyl-(1,2-O-ethylorthoacetyl)-beta-D-mannopyranose with cellulose acetate or curdlan acetate, followed by desterification. This study explores the structure and antitumor activity of these polysaccharides, offering insights into the potential therapeutic applications of complex carbohydrates and their derivatives Matsuzaki, Sato, Enomoto, Yamamoto, Oshima, Hatanaka, Uryu, Kaku, Sone, & Misaki, 1986.
Mannodendrimer Synthesis
Backinowsky et al. (2002) applied glycosylation of sugar trityl ethers with sugar 1,2-O-(1-cyano)ethylidene derivatives in the synthesis of highly branched mannooligosaccharides. This research demonstrates the utility of complex carbohydrates in the construction of dendritic structures, potentially useful in drug delivery and molecular recognition studies Backinowsky, Abronina, Shashkov, Grachev, Kochetkov, Nepogodiev, & Stoddart, 2002.
Mechanism of Action
D-Mannose functionalizes by the inhibition of bacterial adherence to uroepithelial cells . More than 90 percent of recurrent urinary tract infections (UTIs) are caused by Escherichia coli (E. coli), which is normally found in the intestinal tract . The cell walls of each E. coli are covered with tiny fingerlike projections called fimbria. Mannose can bind to the lectin on the bacteria’s fimbria so that the bacteria can be effectively rinsed out by urination .
Safety and Hazards
Future Directions
D-Mannose is by far the most effective supplement for both treatment and prevention of UTIs . It is also used for the treating carbohydrate-deficient glycoprotein syndrome, an inherited metabolic disorder . Future research may focus on these areas and potentially uncover new applications for this compound.
properties
IUPAC Name |
[(3aR,6S,7R,7aS)-2-[[(3aS,6R,7aR)-7-[[(3aS,6R,7S,7aR)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50O24/c1-13(37)44-10-21-24(47-15(3)39)27(49-17(5)41)30-33(54-21)59-35(8,57-30)46-12-20-23(43)26(29-32(53-20)52-19(7)51-29)56-36(9)58-31-28(50-18(6)42)25(48-16(4)40)22(11-45-14(2)38)55-34(31)60-36/h19-34,43H,10-12H2,1-9H3/t19?,20?,21?,22?,23-,24+,25-,26?,27-,28+,29-,30+,31-,32-,33-,34+,35?,36?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJEOVUOUKNBF-QVZFRTLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)COC3(OC4C(C(C(OC4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)OC5(OC6C(C(C(OC6O5)COC(=O)C)OC(=O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1O[C@H]2[C@H](O1)OC([C@H](C2OC3(O[C@@H]4[C@H]([C@@H](C(O[C@H]4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)COC5(O[C@H]6[C@@H]([C@H](C(O[C@@H]6O5)COC(=O)C)OC(=O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675874 | |
Record name | PUBCHEM_46781412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose | |
CAS RN |
230963-26-5 | |
Record name | PUBCHEM_46781412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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